4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
2-METHOXY-5-NITROBENZALDEHYDE 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, nitro groups, and a triazine ring. Its molecular formula is C8H7NO4, and it has a molecular weight of 181.15 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-NITROBENZALDEHYDE 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Formation of 2-Methoxy-5-nitrobenzaldehyde: This can be achieved by nitration of 2-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Synthesis of the Triazine Ring: The triazine ring is formed by reacting cyanuric chloride with appropriate amines under basic conditions.
Coupling Reaction: The final step involves the coupling of 2-Methoxy-5-nitrobenzaldehyde with the triazine derivative in the presence of a suitable catalyst.
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aldehyde groups.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while oxidation of the aldehyde group can produce carboxylic acids .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. For example, some derivatives have shown promise as enzyme inhibitors .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-METHOXY-5-NITROBENZALDEHYDE 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The triazine ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-METHOXY-5-NITROBENZALDEHYDE 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE apart from similar compounds is its combination of functional groups and the presence of the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H24N10O5 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
2-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-6-(4-methylpiperazin-1-yl)-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24N10O5/c1-29-9-11-30(12-10-29)22-26-20(24-16-3-5-17(6-4-16)31(33)34)25-21(27-22)28-23-14-15-13-18(32(35)36)7-8-19(15)37-2/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
IBVBGTURZGBWRZ-OEAKJJBVSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])OC)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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